molecular formula C8H7N3O2 B12852866 8-Methoxyimidazo[1,2-a]pyrazine-2-carbaldehyde

8-Methoxyimidazo[1,2-a]pyrazine-2-carbaldehyde

Cat. No.: B12852866
M. Wt: 177.16 g/mol
InChI Key: OBMRXJSNGLTUMS-UHFFFAOYSA-N
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Description

8-Methoxyimidazo[1,2-a]pyrazine-2-carbaldehyde is a heterocyclic compound with the molecular formula C8H7N3O2. It is part of the imidazo[1,2-a]pyrazine family, which is known for its diverse applications in organic synthesis and pharmaceutical chemistry. This compound is characterized by its unique structure, which includes an imidazo[1,2-a]pyrazine core substituted with a methoxy group at the 8-position and an aldehyde group at the 2-position.

Preparation Methods

The synthesis of 8-Methoxyimidazo[1,2-a]pyrazine-2-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate precursors under specific conditions to form the imidazo[1,2-a]pyrazine core, followed by functionalization to introduce the methoxy and aldehyde groups. Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts and solvents, to enhance yield and purity.

Chemical Reactions Analysis

8-Methoxyimidazo[1,2-a]pyrazine-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

8-Methoxyimidazo[1,2-a]pyrazine-2-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the development of advanced materials and as an intermediate in the synthesis of various chemical products.

Mechanism of Action

The mechanism of action of 8-Methoxyimidazo[1,2-a]pyrazine-2-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and aldehyde groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of cellular processes.

Comparison with Similar Compounds

8-Methoxyimidazo[1,2-a]pyrazine-2-carbaldehyde can be compared with other similar compounds, such as:

    8-Methylimidazo[1,2-a]pyrazine-2-carbaldehyde: Similar structure but with a methyl group instead of a methoxy group.

    8-Methoxyimidazo[1,2-a]pyridine-2-carbaldehyde: Similar structure but with a pyridine ring instead of a pyrazine ring

Properties

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

IUPAC Name

8-methoxyimidazo[1,2-a]pyrazine-2-carbaldehyde

InChI

InChI=1S/C8H7N3O2/c1-13-8-7-10-6(5-12)4-11(7)3-2-9-8/h2-5H,1H3

InChI Key

OBMRXJSNGLTUMS-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=CN2C1=NC(=C2)C=O

Origin of Product

United States

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